6-Bromo-2,3-dichlorophenylboronic acid pinacol ester
Overview
Description
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester is a type of organoboron reagent . It is a relatively stable, readily prepared, and generally environmentally benign compound . Its IUPAC name is 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .
Molecular Structure Analysis
The molecular structure of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester can be represented by the InChI code: 1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reactions to date . This compound, as an organoboron reagent, can participate in this reaction . A separate study compared the efficiency of cross-coupling of a neopentylboronic ester with that of a pinacol boronic ester in a nickel-catalyzed SM coupling reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 351.86 . The storage temperature is 2-8°C .Scientific Research Applications
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . Protodeboronation is a valuable but underdeveloped process in organic synthesis. This process allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Synthesis of Complex Organic Molecules
The compound is used in the synthesis of complex organic molecules . It is a highly valuable building block in organic synthesis, and can be converted into a broad range of functional groups .
Drug Delivery Systems
The compound is used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . In this application, the compound is structurally modified with hyaluronic acid (HA) to form a drug delivery system .
Treatment of Periodontitis
The compound is used in the treatment of periodontitis . The ROS-responsive drug delivery system developed using this compound can rapidly release drugs in a ROS environment, which is beneficial for the treatment of periodontitis .
Antimicrobial and Antibacterial Activities
Derivatives of this compound demonstrate significant antimicrobial and antibacterial properties. This makes it a valuable compound in the development of new antimicrobial and antibacterial agents.
Synthesis of Indolizidine
The compound is used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . These are complex organic compounds with potential applications in various fields .
Safety and Hazards
The compound is classified under the GHS07 category . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, and ensure adequate ventilation .
Future Directions
While the Suzuki–Miyaura coupling reaction is widely used, there is still room for improvement and exploration in the field of organoboron chemistry . The development of new protocols for the functionalizing deboronation of alkyl boronic esters, such as protodeboronation, could open up new possibilities for the synthesis of complex organic molecules .
Mechanism of Action
Target of Action
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester, also known as 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a boronic ester . Boronic esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . Protodeboronation is a radical approach that involves the removal of the boron moiety from the boronic ester .
Biochemical Pathways
The most important application of organoboron compounds like 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester is the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds . The boron moiety can also be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s important to note that the stability of boronic esters can pose challenges in terms of bioavailability . While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not .
Result of Action
The result of the action of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester is the formation of new carbon-carbon bonds . This is a crucial step in many organic synthesis reactions. For example, the protodeboronation of boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 6-Bromo-2,3-dichlorophenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the pH strongly influences the rate of the hydrolysis reaction of boronic pinacol esters, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
properties
IUPAC Name |
2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrCl2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNFWWZILSRYSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrCl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150679 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,3-dichlorophenylboronic acid pinacol ester | |
CAS RN |
2121512-54-5 | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-54-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-(6-bromo-2,3-dichlorophenyl)-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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